

Ilepcimide CAS number and molecular formula

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Compound of Interest

Compound Name: *Ilepcimide*

Cat. No.: *B1204553*

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An In-depth Technical Guide to Ilepcimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilepcimide, also known as antiepilepsirine, is a piperidine derivative with demonstrated anticonvulsant properties. First synthesized as an analog of piperine, the primary alkaloid in black pepper, **Ilepcimide** has been a subject of research for its potential therapeutic applications in neurology. This technical guide provides a comprehensive overview of **Ilepcimide**, including its chemical properties, mechanism of action, pharmacokinetic data, and detailed experimental protocols relevant to its study. The information is intended to support further research and development of this compound.

Chemical and Physical Properties

Ilepcimide is a synthetic compound with the following key identifiers:

| Property | Value | Citation(s) |
|-------------------|---|-------------|
| CAS Number | 82857-82-7 | [1] |
| Molecular Formula | C ₁₅ H ₁₇ NO ₃ | [1] |
| Molecular Weight | 259.30 g/mol | [1] |
| IUPAC Name | (2E)-3-(1,3-Benzodioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one | [1] |
| Synonyms | Antiepilepsirine, Antiepilepserinum | [1] |

Mechanism of Action

The anticonvulsant effects of **Ilepcimide** are believed to be multifactorial, primarily involving the modulation of ion channels and neurotransmitter systems.

Inhibition of Voltage-Gated Sodium Channels

Recent studies have shown that **Ilepcimide** inhibits voltage-gated sodium channels (NaV) in neuronal tissues. This action is concentration- and voltage-dependent and is thought to be a primary contributor to its anticonvulsant effects by preventing abnormal neuronal discharge.[2]

| Parameter | Value | Experimental Conditions | Citation(s) |
|--|--|---|-------------|
| IC ₅₀ (Half-maximal inhibitory concentration) | Lower at V _h of -70 mV than at -90 mV | Whole-cell patch-clamp on mouse hippocampal neurons | [2] |
| Effect on Inactivation Curve (V _{1/2}) | Shifted to more negative potentials | 10 μM Ilepcimide | [2] |
| Effect on Recovery from Inactivation | Delayed | 10 μM Ilepcimide | [2] |

Stimulation of Serotonin Synthesis

Ilepcimide has been shown to stimulate the synthesis of serotonin (5-HT) in the brain. It achieves this by increasing the ratio of free-to-bound tryptophan in plasma, leading to a sustained increase of this serotonin precursor in the brain.^[3] This enhancement of the serotonergic system may contribute to its anticonvulsant and potential mood-stabilizing effects.

Pharmacokinetic Properties

While comprehensive pharmacokinetic data for **Ilepcimide** as a standalone agent is limited, studies have investigated its effects on the bioavailability of other compounds, such as curcumin. In these studies, **Ilepcimide** has been shown to significantly increase the plasma concentration of co-administered drugs.

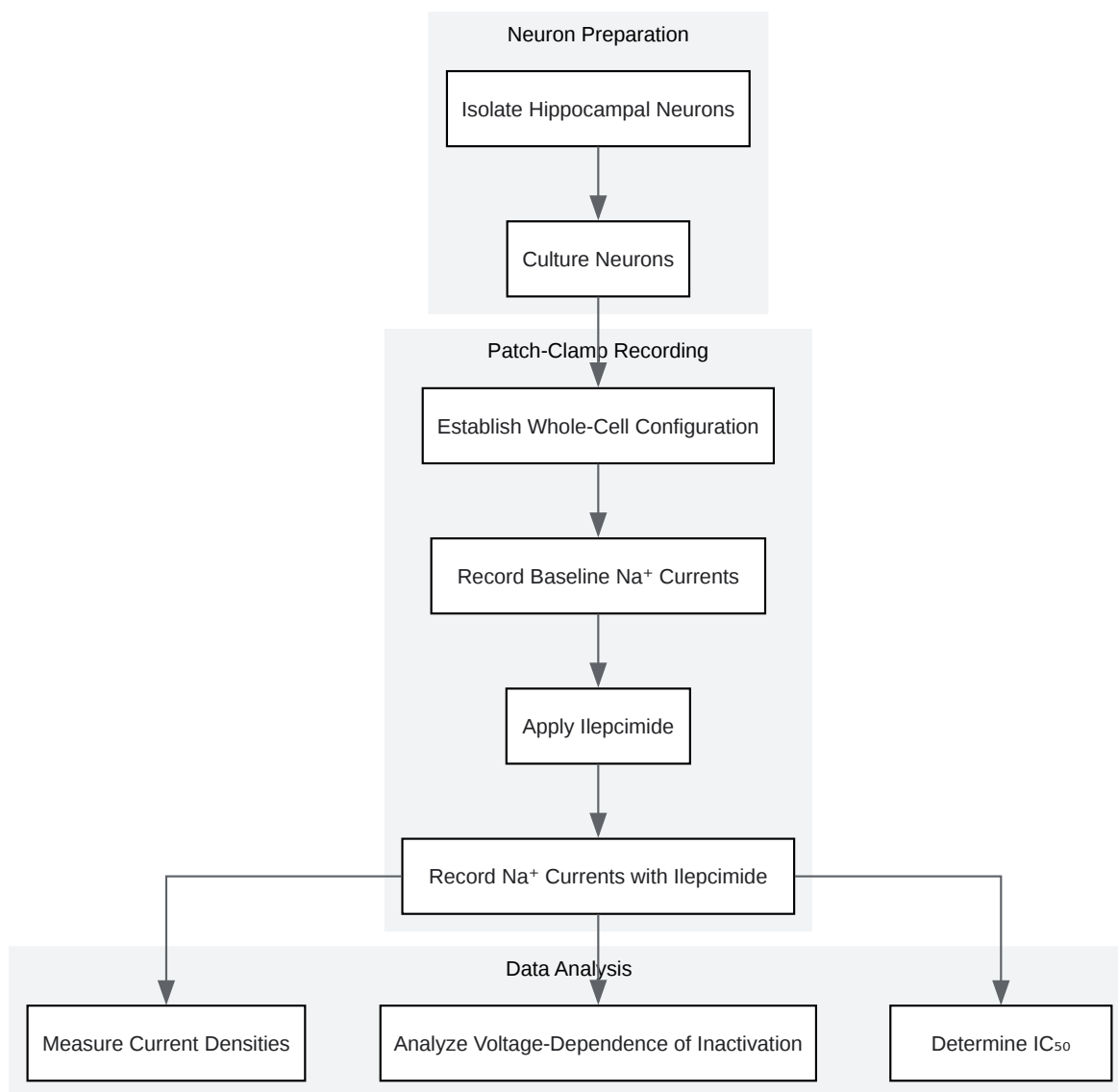
| Pharmacokinetic Parameter (of Dihydrocurcumin) | Effect of Ilepcimide Co-administration | Citation(s) |
|--|--|----------------|
| C _{max} (Maximum plasma concentration) | Increased | ^[4] |
| T _{max} (Time to reach C _{max}) | Decreased | ^[4] |
| T _{1/2} (Half-life) | Increased | ^[4] |
| AUC (Area under the curve) | Increased | ^[4] |

Experimental Protocols

Evaluation of Sodium Channel Inhibition

This protocol describes the whole-cell patch-clamp technique to measure the effect of **Ilepcimide** on voltage-gated sodium channels in isolated neurons.

Experimental Workflow for Sodium Channel Inhibition Assay



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Caption: Workflow for assessing **llepcimide**'s effect on sodium channels.

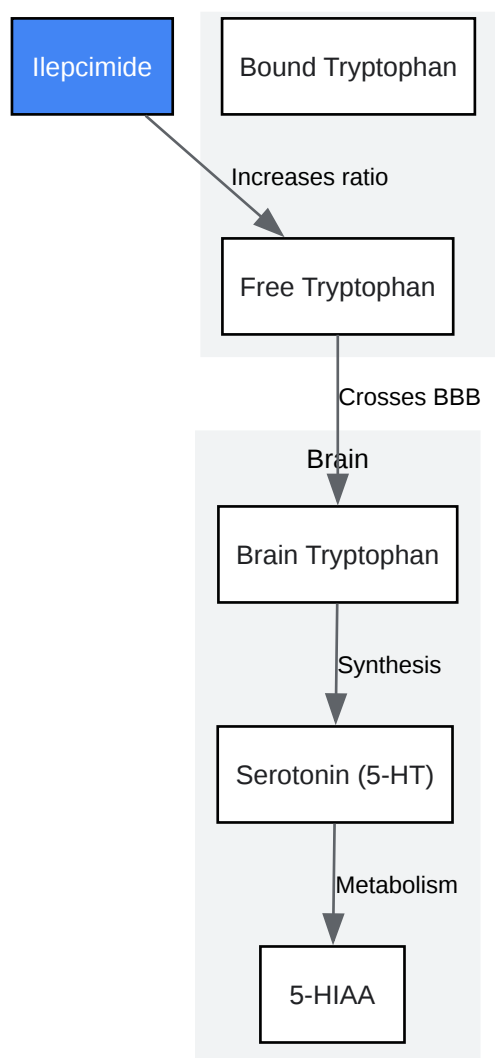
Methodology:

- Neuron Preparation: Acutely isolate pyramidal neurons from the hippocampus of mice.
- Electrophysiological Recording:
 - Perform whole-cell patch-clamp recordings using an appropriate amplifier and data acquisition system.
 - Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with an internal solution (e.g., containing CsF, CsCl, NaCl, EGTA, HEPES, and Mg-ATP).
 - The external solution should contain, for example, NaCl, KCl, CaCl₂, MgCl₂, CdCl₂, HEPES, and glucose.
- Drug Application: Apply **Ilepcimide** at various concentrations to the external solution.
- Data Acquisition and Analysis:
 - Record sodium currents in response to depolarizing voltage steps from a holding potential (e.g., -90 mV).
 - To assess voltage-dependence of inactivation, apply a series of prepulses to different potentials before a test pulse.
 - Analyze the data to determine the IC₅₀, changes in current density, and shifts in the voltage-dependence of inactivation.

Assessment of Serotonin Synthesis Stimulation

This protocol outlines an in vitro method to assess the effect of **Ilepcimide** on serotonin synthesis and release in synaptosomal preparations.

Signaling Pathway of **Ilepcimide** on Serotonin Synthesis



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Caption: **Ilepcimide**'s proposed effect on serotonin synthesis.

Methodology:

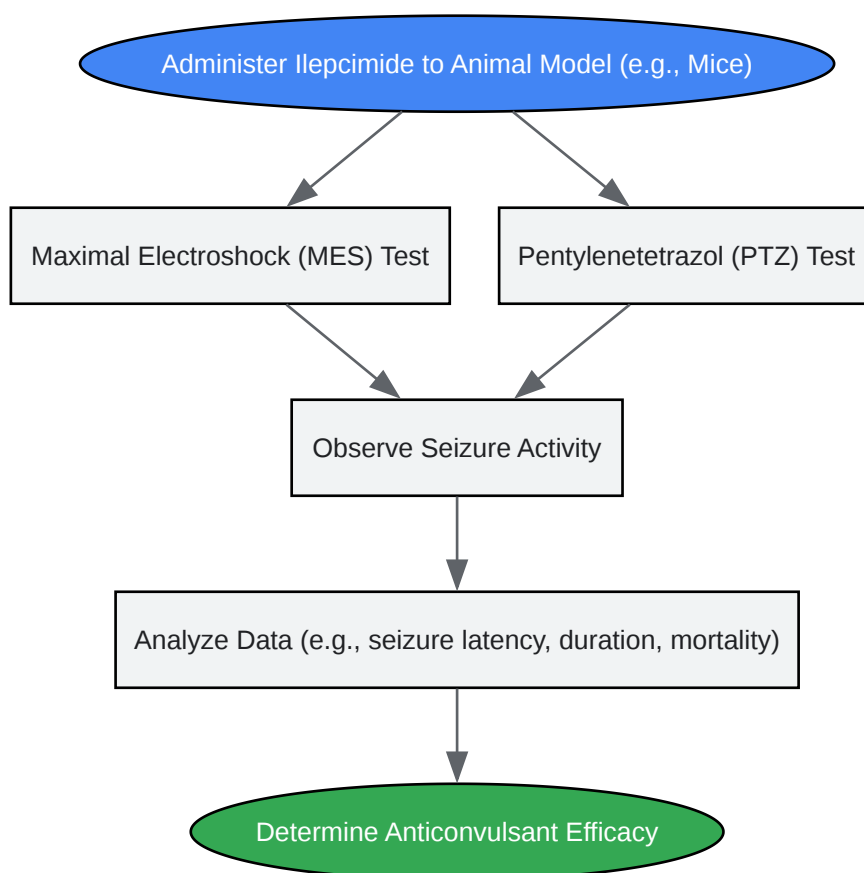
- Synaptosome Preparation: Prepare synaptosomes from rat brain tissue (e.g., striatum and limbic area).
- Incubation: Incubate the synaptosomal preparations with radiolabeled tryptophan ($[^3\text{H}]\text{Trp}$) in the presence and absence of **Ilepcimide**.
- Measurement of Serotonin and Metabolites:

- After incubation, lyse the synaptosomes and separate the supernatant.
- Use high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the levels of [^3H]5-HT and its metabolite, [^3H]5-HIAA.
- Serotonin Release Assay:
 - Pre-load synaptosomes with [^3H]5-HT.
 - Stimulate the synaptosomes (e.g., with potassium chloride) in the presence and absence of **llep cimide**.
 - Measure the amount of [^3H]5-HT released into the supernatant using liquid scintillation counting.

In Vivo Anticonvulsant Activity Screening

Standard animal models are used to evaluate the anticonvulsant efficacy of **llep cimide**.

Logical Workflow for In Vivo Anticonvulsant Screening



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Caption: General workflow for screening anticonvulsant activity.

Maximal Electroshock (MES) Test:

- Administer **Illepcimide** or vehicle control to rodents (e.g., mice or rats) via an appropriate route (e.g., intraperitoneal injection).
- After a set pre-treatment time, induce seizures by delivering an electrical stimulus via corneal or ear-clip electrodes.
- Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
- The ability of **Illepcimide** to prevent the tonic hindlimb extension is a measure of its efficacy against generalized tonic-clonic seizures.

Pentylenetetrazol (PTZ)-Induced Seizure Test:

- Administer **Ilepcimide** or vehicle control to rodents.
- After the pre-treatment period, administer a convulsant dose of PTZ (subcutaneously or intraperitoneally).
- Observe the animals for the onset of clonic and tonic-clonic seizures.
- Record the latency to the first seizure and the percentage of animals protected from seizures. This test is indicative of efficacy against absence seizures.

Conclusion

Ilepcimide is a promising anticonvulsant compound with a multi-faceted mechanism of action that includes the inhibition of voltage-gated sodium channels and the stimulation of serotonin synthesis. The experimental protocols detailed in this guide provide a framework for the continued investigation of its pharmacological properties. Further research is warranted to fully elucidate its therapeutic potential, detailed pharmacokinetic and pharmacodynamic profiles, and safety in preclinical and clinical settings.

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